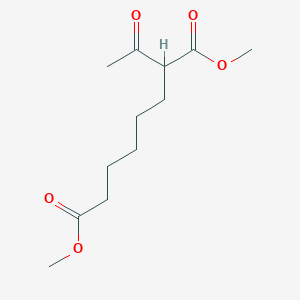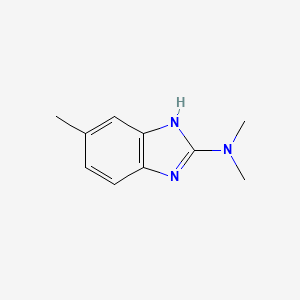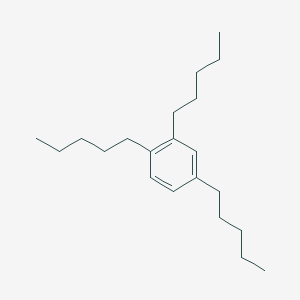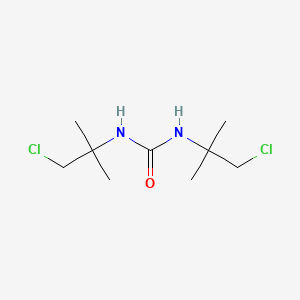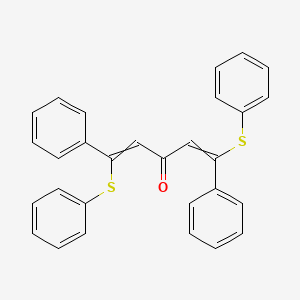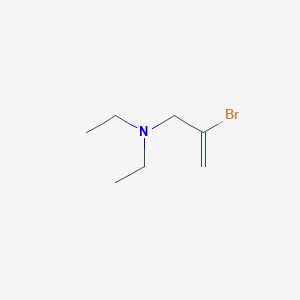
2-bromo-N,N-diethylprop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N,N-diethylprop-2-en-1-amine is an organic compound with the molecular formula C7H14BrN. It is a brominated derivative of N,N-diethylprop-2-en-1-amine and is known for its applications in various chemical reactions and research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,N-diethylprop-2-en-1-amine typically involves the bromination of N,N-diethylprop-2-en-1-amine. One common method is the reaction of N,N-diethylprop-2-en-1-amine with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N,N-diethylprop-2-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or brominated derivatives.
Reduction Reactions: Reduction can lead to the formation of N,N-diethylprop-2-en-1-amine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of N,N-diethylprop-2-en-1-amine derivatives.
Oxidation: Formation of brominated oxides.
Reduction: Formation of N,N-diethylprop-2-en-1-amine.
Wissenschaftliche Forschungsanwendungen
2-bromo-N,N-diethylprop-2-en-1-amine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-bromo-N,N-diethylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-diethylprop-2-en-1-amine: The non-brominated analog.
2-chloro-N,N-diethylprop-2-en-1-amine: A chlorinated derivative.
2-iodo-N,N-diethylprop-2-en-1-amine: An iodinated derivative.
Uniqueness
2-bromo-N,N-diethylprop-2-en-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom enhances the compound’s ability to participate in substitution and oxidation reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
13249-59-7 |
|---|---|
Molekularformel |
C7H14BrN |
Molekulargewicht |
192.10 g/mol |
IUPAC-Name |
2-bromo-N,N-diethylprop-2-en-1-amine |
InChI |
InChI=1S/C7H14BrN/c1-4-9(5-2)6-7(3)8/h3-6H2,1-2H3 |
InChI-Schlüssel |
TZLOLWXQQZQNPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
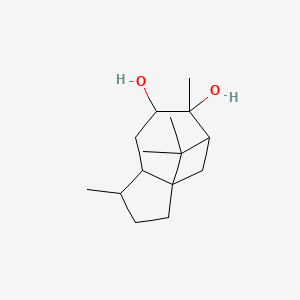
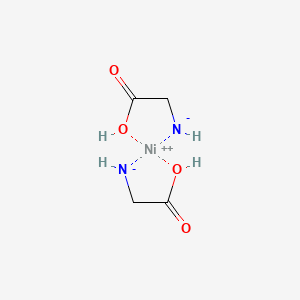
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)

